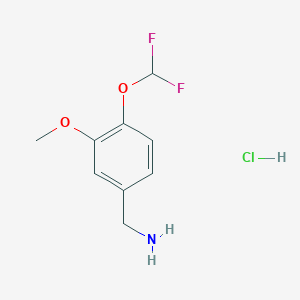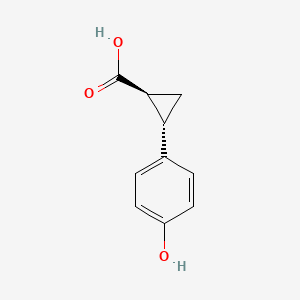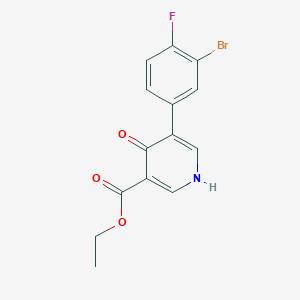![molecular formula C10H14BrN3 B1406533 1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine CAS No. 1566082-74-3](/img/structure/B1406533.png)
1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Vue d'ensemble
Description
“1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine” is a chemical compound with the empirical formula C9H11BrN2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic building blocks . The pyrrolidine ring, a five-membered ring with one nitrogen atom, is a common feature in many biologically active compounds . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a bromopyridine group . The bromopyridine group is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a bromine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrrolidine ring, which can act as a nucleophile . The exact reactions would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 227.10 . Other physical and chemical properties would depend on factors such as its purity and the specific conditions under which it is stored and used.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis via Suzuki Cross-Coupling Reaction : A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. This process includes the reaction of 5-bromo-2-methylpyridin-3-amine, which is structurally similar to 1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine, with various arylboronic acids. This method produced a range of pyridine derivatives with potential applications as chiral dopants for liquid crystals (Ahmad et al., 2017).
Applications in Organic Synthesis : Fleck et al. (2003) outlined the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, demonstrating the utility of similar compounds in the preparation of antibiotics for veterinary use. This process involved stereoselective alkylation and asymmetric Michael addition, highlighting the chemical versatility of pyrrolidine derivatives (Fleck et al., 2003).
Chemoselective Amination : Ji et al. (2003) investigated the chemoselective amination of 5-bromo-2-chloropyridine, providing insights into selective synthesis methods that could be applicable to related compounds like this compound (Ji et al., 2003).
Biological Activities
Antibacterial Activity : Bogdanowicz et al. (2013) explored the synthesis of 4-pyrrolidin-3-cyanopyridine derivatives, demonstrating significant antimicrobial activity against various bacteria. This research suggests potential biological applications for structurally related compounds like this compound (Bogdanowicz et al., 2013).
Synthesis and Characterization for Medical Applications : The synthesis and characterization of various pyrrolidine-1-carboxylic acid derivatives, as outlined by Mogulaiah et al. (2018), indicate the potential of pyrrolidine derivatives in medical chemistry. Such research underscores the relevance of compounds like this compound in the development of new pharmaceuticals (Mogulaiah et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis and reactivity, as well as investigation of its potential biological activities. Given its structural features, it could serve as a useful building block in the synthesis of a variety of biologically active compounds .
Propriétés
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-1-2-10(13-5-8)7-14-4-3-9(12)6-14/h1-2,5,9H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDFWYPKGGMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B1406450.png)

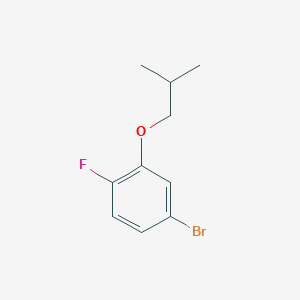

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)
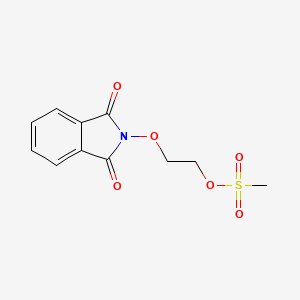
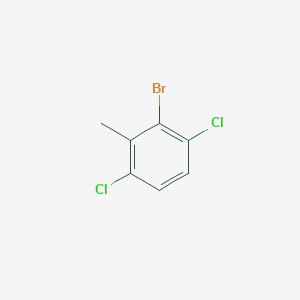
![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)
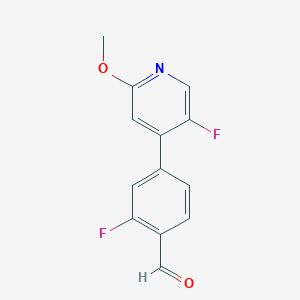
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)

